![molecular formula C₂₂H₂₈FN₃O₇ B1146836 Retigabine N-beta-D-Glucoside CAS No. 229970-69-8](/img/structure/B1146836.png)
Retigabine N-beta-D-Glucoside
Descripción general
Descripción
Retigabine N-beta-D-Glucoside is a derivative of retigabine, an antiepileptic drug known for its unique mechanism of action. Retigabine enhances potassium currents by stabilizing the open conformation of potassium channels, specifically the Kv7.2-7.5 channels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Retigabine N-beta-D-Glucoside involves the glucuronidation of retigabine. The process typically includes the reaction of retigabine with a glucosyl donor under specific conditions to form the glucoside derivative . The reaction conditions often involve the use of catalysts and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Retigabine N-beta-D-Glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Antiepileptic Properties
Retigabine has been established as an effective adjunctive therapy for partial-onset seizures in adults . Research indicates that it enhances potassium currents, which can suppress seizure activity across various animal models. Notably, studies have demonstrated its efficacy against seizures induced by different stimuli, including electrical and chemical provocations .
Table 1: Efficacy of Retigabine in Animal Models
Model Type | Seizure Induction Method | Efficacy Observed |
---|---|---|
Amygdala Kindling | Electrical | Significant suppression |
Pentylenetetrazole | Chemical | Significant reduction |
NMDA-induced seizures | Chemical | Effective inhibition |
Neuroprotective Effects
Emerging evidence suggests that Retigabine may possess neuroprotective properties beyond its anticonvulsant effects. Studies have shown that it can inhibit neurodegeneration associated with kainate-induced status epilepticus in animal models . This neuroprotection is thought to be mediated through its action on Kv channels, which play a crucial role in neuronal survival during excitotoxic events .
Pain Management Applications
Recent investigations into the analgesic potential of Retigabine indicate its effectiveness in alleviating neuropathic pain conditions. Preclinical studies have reported that it can reduce pain-like behaviors in models of hyperalgesia and allodynia . The modulation of potassium channels may help stabilize neuronal excitability in pain pathways, offering a novel approach to pain management.
Anxiety and Mood Disorders
Research has also explored the effects of Retigabine on anxiety-related behaviors. In animal studies, it was found to reduce unconditioned anxiety-like behaviors significantly . This suggests potential applications for treating anxiety disorders, although further clinical investigation is necessary.
Clinical Implications and Future Directions
The clinical implications of Retigabine N-beta-D-Glucoside are promising but require further exploration. Initial clinical trials indicate good tolerability with minimal adverse effects when titrated to therapeutic doses . There is potential for this compound to be used not only in epilepsy but also in treating other conditions characterized by neuronal hyperexcitability.
Table 2: Summary of Clinical Findings
Condition | Current Evidence | Future Research Directions |
---|---|---|
Epilepsy | Approved as adjunct therapy | Long-term efficacy studies |
Neuropathic Pain | Preclinical efficacy | Clinical trials needed |
Anxiety Disorders | Reduces anxiety behaviors | Exploration of dosage effects |
Mecanismo De Acción
Retigabine N-beta-D-Glucoside exerts its effects by modulating potassium channels, specifically the Kv7.2-7.5 channels. It stabilizes the open conformation of these channels, enhancing potassium currents and reducing neuronal excitability. This mechanism is crucial for its antiepileptic properties and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Flupirtine: Another compound that acts on potassium channels but with different pharmacokinetics and side effects.
Linopirdine: A potassium channel blocker with distinct mechanisms and applications.
XE-991: Similar to linopirdine, it blocks potassium channels and is used in different therapeutic contexts.
Uniqueness
Retigabine N-beta-D-Glucoside is unique due to its specific action on Kv7.2-7.5 channels and its glucuronidation, which may influence its pharmacokinetics and therapeutic potential.
Actividad Biológica
Retigabine N-beta-D-Glucoside (also known as ezogabine) is a compound that has garnered attention for its biological activity, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Overview of this compound
Retigabine is primarily recognized as a potassium channel opener, specifically targeting the KCNQ (Kv7) family of potassium channels. Its mechanism of action involves enhancing the activity of these channels, which plays a crucial role in stabilizing neuronal excitability and preventing seizures. The glucoside derivative, this compound, is thought to retain similar pharmacological properties while potentially improving solubility and bioavailability.
Retigabine acts primarily on the KCNQ2-KCNQ5 channels, which are essential for normal neuronal function. The compound promotes the opening of these channels, leading to hyperpolarization of the neuronal membrane and reduced excitability. This action is particularly beneficial in conditions characterized by excessive neuronal firing, such as epilepsy.
Key Findings:
- KCNQ Channel Activation : Retigabine enhances the activity of KCNQ channels at concentrations ranging from 1 to 6 µM .
- Neuroprotective Effects : It has been shown to exert neuroprotective effects by inhibiting apoptosis through modulation of K V2.1 channels .
- GABAergic Modulation : The compound also interacts with GABA_A receptors, particularly enhancing tonic currents mediated by δ-containing GABA_A receptors .
Pharmacological Properties
The pharmacological properties of this compound can be summarized in the following table:
Property | Description |
---|---|
Potassium Channel Opener | Activates KCNQ2-KCNQ5 channels, reducing neuronal excitability |
Anticonvulsant Activity | Effective in various animal models for seizure prevention and treatment |
Neuroprotective | Inhibits K V2.1 channel function, potentially reducing apoptosis |
GABAergic Modulation | Enhances tonic GABA currents without affecting phasic currents |
Concentration Range | Effective at low micromolar concentrations (1–6 µM) |
Case Studies
- Seizure Models : In a study involving mouse models with seizure-like activity induced by low magnesium levels, Retigabine demonstrated a concentration-dependent reduction in seizure activity with an effective concentration (EC50) around 1 µM .
- Muscle Channelopathies : Although no clinical trials have been reported for muscle channelopathies, experimental studies showed that Retigabine could prevent loss of force in muscle fibers exposed to low potassium conditions .
- Tonic Currents Enhancement : In hippocampal neurons, Retigabine enhanced bicuculline-sensitive tonic currents while having no effect on GABA-evoked currents unless other inhibitory pathways were blocked .
Propiedades
IUPAC Name |
ethyl N-[4-[(4-fluorophenyl)methylamino]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O7/c1-2-32-22(31)26-15-8-7-14(24-10-12-3-5-13(23)6-4-12)9-16(15)25-21-20(30)19(29)18(28)17(11-27)33-21/h3-9,17-21,24-25,27-30H,2,10-11H2,1H3,(H,26,31)/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGGFBXRVPPEE-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115037 | |
Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229970-69-8 | |
Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229970-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (4-(((4-fluorophenyl)methyl)amino)-2-(beta-D-glucopyranosylamino)phenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229970698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, [4-[[(4-fluorophenyl)methyl]amino]-2-(β-D-glucopyranosylamino)phenyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBAMIC ACID, (4-(((4-FLUOROPHENYL)METHYL)AMINO)-2-(.BETA.-D-GLUCOPYRANOSYLAMINO)PHENYL)-, ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S8X9Q6WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.